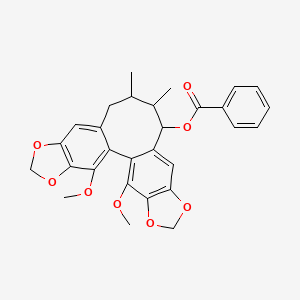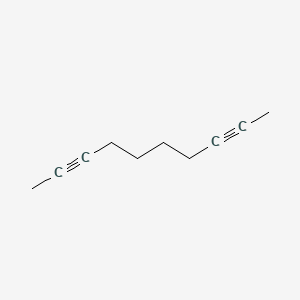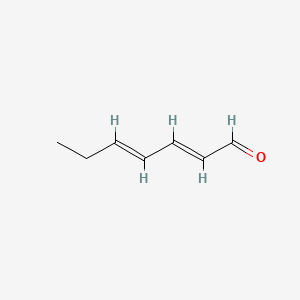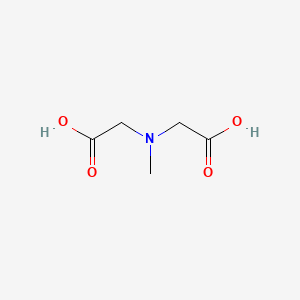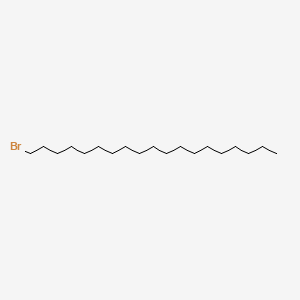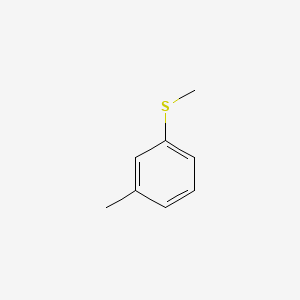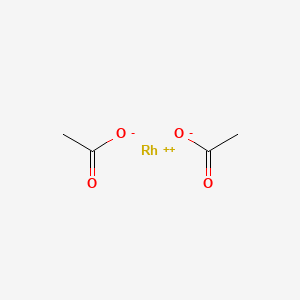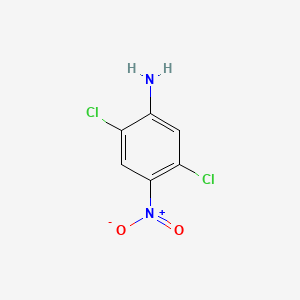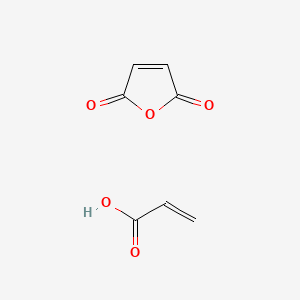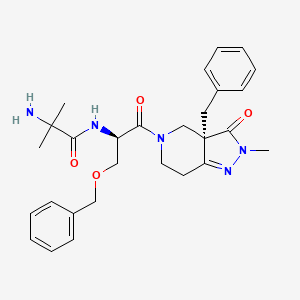
2-メチル-3-フェニル-1-プロペン
概要
説明
2-Methyl-3-phenyl-1-propene: is an organic compound with the molecular formula C10H12 . It is a derivative of propene, where a methyl group and a phenyl group are attached to the second and third carbon atoms, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
科学的研究の応用
Chemistry:
Synthesis Intermediate: Used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine:
Pharmaceutical Intermediate: Employed in the production of active pharmaceutical ingredients.
Industry:
Flavor and Fragrance: Utilized in the production of flavor and fragrance compounds due to its aromatic properties.
作用機序
Target of Action
2-Methyl-3-phenyl-1-propene, also known as Methallylbenzene, is an organic compound that is primarily used as a source of the allyl group in allylation reactions . The primary targets of 2-Methyl-3-phenyl-1-propene are the molecules or structures in the body that can undergo allylation reactions.
Mode of Action
The mode of action of 2-Methyl-3-phenyl-1-propene involves the transfer of the allyl group to its target molecules. This process is facilitated by the presence of a catalyst and results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The biochemical pathways affected by 2-Methyl-3-phenyl-1-propene are those involving molecules that can undergo allylation reactions. The addition of the allyl group can significantly alter the structure and function of these molecules, leading to downstream effects that can influence various biological processes .
Pharmacokinetics
It is known to be slightly soluble in aqueous solvents , which may affect its bioavailability.
Result of Action
The molecular and cellular effects of 2-Methyl-3-phenyl-1-propene’s action are largely dependent on the specific molecules that it targets. By adding an allyl group to these molecules, 2-Methyl-3-phenyl-1-propene can induce changes in their structure and function, potentially leading to various biological effects .
Action Environment
The action, efficacy, and stability of 2-Methyl-3-phenyl-1-propene can be influenced by various environmental factors. For instance, its solubility in aqueous solvents can affect its distribution within the body . Additionally, it should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition to maintain its stability .
生化学分析
Biochemical Properties
2-Methyl-3-phenyl-1-propene plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions involves its conversion to 2-methyl-3-phenyl-1-propanol through the action of microbial biotransformations. This reaction is catalyzed by enzymes such as reductases and dehydrogenases, which facilitate the reduction of the double bond in 2-Methyl-3-phenyl-1-propene . Additionally, this compound can undergo oxidation to form 2-methyl-3-phenylpropionic acid, a reaction mediated by oxidases . These interactions highlight the compound’s versatility in participating in different biochemical pathways.
Cellular Effects
2-Methyl-3-phenyl-1-propene has been shown to influence various cellular processes. In microbial cells, it can be metabolized to produce optically pure aromatic molecules, which are valuable in the synthesis of pharmaceuticals . The compound’s interaction with cellular enzymes can lead to changes in cell signaling pathways and gene expression. For instance, the biotransformation of 2-Methyl-3-phenyl-1-propene by Saccharomyces cerevisiae involves the expression of specific genes that encode for reductases and dehydrogenases . These changes in gene expression can impact cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of 2-Methyl-3-phenyl-1-propene involves its binding interactions with various biomolecules. The compound can act as a substrate for enzymes such as reductases, which catalyze the reduction of the double bond to form 2-methyl-3-phenyl-1-propanol . This reaction involves the transfer of electrons from NADH or NADPH to the substrate, resulting in the formation of the reduced product. Additionally, 2-Methyl-3-phenyl-1-propene can undergo oxidation by oxidases, leading to the formation of 2-methyl-3-phenylpropionic acid . These enzymatic reactions highlight the compound’s ability to participate in redox reactions and influence cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-3-phenyl-1-propene can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to oxidizing agents or extreme temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in microbial cells where it is metabolized to produce valuable aromatic molecules . These temporal effects are important for understanding the compound’s behavior in different experimental settings.
Dosage Effects in Animal Models
The effects of 2-Methyl-3-phenyl-1-propene in animal models can vary with different dosages. Studies have shown that low doses of the compound can have minimal impact on cellular function, while higher doses can lead to toxic effects . In particular, high doses of 2-Methyl-3-phenyl-1-propene can cause oxidative stress and damage to cellular components, leading to adverse effects on animal health . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
2-Methyl-3-phenyl-1-propene is involved in several metabolic pathways, including its conversion to 2-methyl-3-phenyl-1-propanol and 2-methyl-3-phenylpropionic acid . These reactions are catalyzed by enzymes such as reductases and oxidases, which facilitate the transfer of electrons and the formation of new chemical bonds. The compound can also be metabolized through the phenylpropanoid pathway, which involves the synthesis of various aromatic compounds . These metabolic pathways highlight the compound’s versatility and its potential for use in different biochemical applications.
Transport and Distribution
The transport and distribution of 2-Methyl-3-phenyl-1-propene within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments. These interactions are important for understanding the compound’s localization and accumulation within cells.
Subcellular Localization
2-Methyl-3-phenyl-1-propene is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles such as the endoplasmic reticulum or mitochondria, where it can participate in biochemical reactions . These subcellular localizations are important for understanding the compound’s activity and function within the cell.
準備方法
Synthetic Routes and Reaction Conditions:
Microbial Biotransformation: One method involves the biotransformation of 2-methyl cinnamaldehyde using recombinant strains of Saccharomyces cerevisiae.
Oxidation and Esterification: Another approach includes the oxidation of racemic 2-methyl-3-phenyl-1-propanol with acetic acid bacteria, followed by kinetic resolution through direct esterification with ethanol.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Acetic acid bacteria for oxidation.
Reducing Agents: Whole cells of Saccharomyces cerevisiae for reduction.
Catalysts: Aluminum chloride for Friedel-Crafts alkylation.
Major Products:
Oxidation Products: 2-Methyl-3-phenylpropanal, 2-methyl-3-phenylpropionic acid.
Reduction Products: 2-Methyl-3-phenyl-1-propanol.
類似化合物との比較
Allylbenzene (3-phenylpropene): Similar in structure but lacks the methyl group on the second carbon.
2-Methyl-1-phenylpropene: Another isomer with the methyl group on the first carbon instead of the second.
Uniqueness:
特性
IUPAC Name |
2-methylprop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-9(2)8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTNFIYGTWARIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186555 | |
| Record name | Benzene, (2-methyl-2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | (2-Methyl-2-propenyl)benzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9698 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3290-53-7 | |
| Record name | Benzene, (2-methyl-2-propenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003290537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (2-methyl-2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-methyl-3-phenyl-1-propene synthesized, and what are its key physical properties?
A1: 2-Methyl-3-phenyl-1-propene can be synthesized through the reaction of phenylmagnesium bromide with methallyl chloride. This reaction yields a mixture of 2-methyl-3-phenyl-1-propene and its isomer, 2-methyl-1-phenyl-1-propene. [] The physical properties of 2-methyl-3-phenyl-1-propene, including its freezing point, are detailed in the research paper "The Synthesis and Purification of Aromatic Hydrocarbons. 3 - Isobutylbenzene Sec-Butylbenzene." []
Q2: Can enzymes catalyze reactions involving 2-methyl-3-phenyl-1-propene?
A2: Yes, research indicates that a specific engineered enzyme, a triple mutant of P450pyr monooxygenase (P450pyrTM), can catalyze the epoxidation of 2-methyl-3-phenyl-1-propene. This reaction exhibits high enantioselectivity, leading to the preferential formation of one specific enantiomer of the epoxide product. [] This enzymatic approach offers a potentially valuable route for the synthesis of chiral epoxides, which are important building blocks in organic synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Disodium 4-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] 2-sulphonatosuccinate](/img/structure/B1582085.png)
